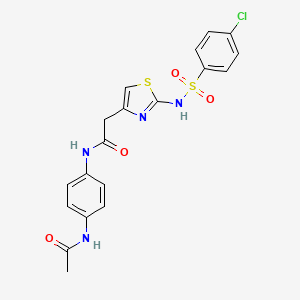

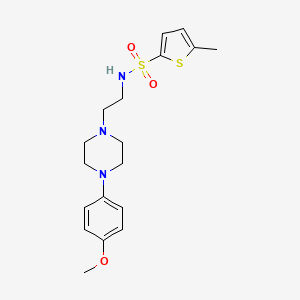

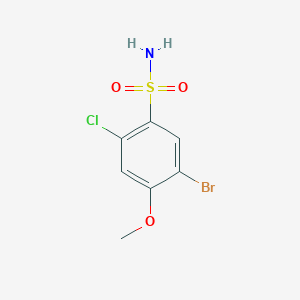

![molecular formula C18H17ClF3N3O3S B2519965 N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309571-35-3](/img/structure/B2519965.png)

N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide” is a chemical compound. It is related to a series of compounds synthesized for analgesic potential . These compounds have been found to display potent analgesic efficacy and an ultrashort to long duration of action .

Synthesis Analysis

The synthesis of related compounds involves the reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives via nucleophilic substitution with a variety of alkylating agents by N-alkylation . The trifluoromethyl pyrazoles, which are a part of the structure, can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .Molecular Structure Analysis

The molecular structure of this compound was characterized by physical and spectral methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution reactions with a variety of alkylating agents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 258.4 °C -259.7 °C .Scientific Research Applications

Antitubercular and Antibacterial Applications

Research into 1,3,5-triazinyl carboxamide derivatives, which share structural motifs with the compound of interest, has shown significant antitubercular and antibacterial activities. These compounds have been synthesized and screened for their effectiveness against bacterial and tubercular strains, indicating their potential as therapeutic agents against infectious diseases (Bodige et al., 2020).

Anticancer Applications

Pyrazolopyrimidines derivatives, another related class, have been explored for their anticancer and anti-5-lipoxygenase agents, indicating the structural flexibility of pyrazole-based compounds in targeting various biological pathways (Rahmouni et al., 2016).

Nematocidal and Fungicidal Activities

The development of novel pyrazole carboxamide derivatives, which include structural elements similar to the query compound, has shown promising results in agrochemical applications, particularly in nematocidal and fungicidal activities. This research suggests potential for these compounds in agricultural pest management (Zhao et al., 2017).

Cannabinoid Receptor Interactions

Studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have contributed significantly to understanding the molecular interactions with CB1 cannabinoid receptors. This research provides insights into the design of receptor antagonists and agonists, which can be pivotal for developing treatments for a variety of conditions, including pain and mood disorders (Shim et al., 2002).

Anticonvulsant and Antiviral Activities

The synthesis of pyrazole-based heterocycles has been investigated for their anticonvulsant and antiviral activities, highlighting the potential for these compounds in treating neurological disorders and viral infections. The exploration of these activities further underscores the versatility of pyrazole derivatives in medicinal chemistry (Ahsan et al., 2013; Dawood et al., 2011).

Mechanism of Action

properties

IUPAC Name |

N-[3-chloro-4-(trifluoromethyl)phenyl]-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF3N3O3S/c19-14-8-10(4-5-13(14)18(20,21)22)23-17(26)16-12-2-1-3-15(12)24-25(16)11-6-7-29(27,28)9-11/h4-5,8,11H,1-3,6-7,9H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWWTJXBSROIKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC(=C(C=C4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2519887.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2519892.png)

![7-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2519894.png)